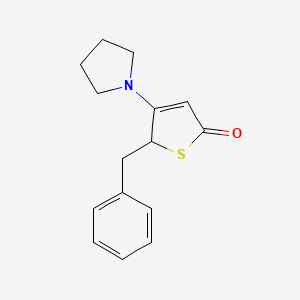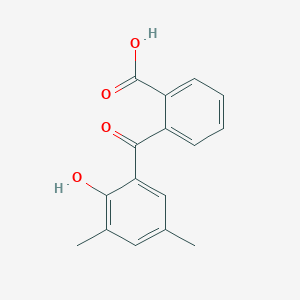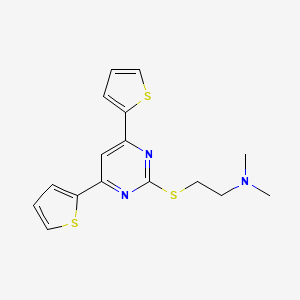
3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- is a complex organic compound characterized by its unique structure, which includes a butenyl group, a bromophenyl group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to reductive amination with N,N-dimethyl-1,3-butadiene to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced amines or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromophenyl)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine
- 4-(4-Bromophenyl)-N,N-dimethyl-4-(2-pyridinyl)-3-buten-1-amine
- 4-(4-Bromophenyl)-N,N-dimethyl-4-(4-pyridinyl)-3-buten-1-amine
Uniqueness
3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its (Z)-configuration and the presence of both bromophenyl and pyridinyl groups make it particularly interesting for research and industrial applications.
Propriétés
| 112969-63-8 | |
Formule moléculaire |
C17H19BrN2 |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-N,N-dimethyl-4-pyridin-3-ylbut-3-en-1-amine |
InChI |
InChI=1S/C17H19BrN2/c1-20(2)12-4-6-17(15-5-3-11-19-13-15)14-7-9-16(18)10-8-14/h3,5-11,13H,4,12H2,1-2H3 |
Clé InChI |
SDWRRDOPCKSOKJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)







